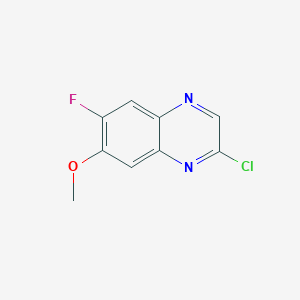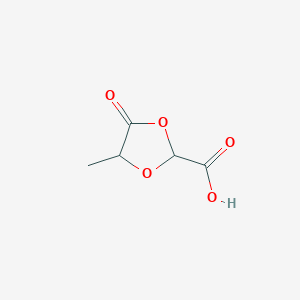
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C10H11ClN2O3. It is a derivative of nicotinic acid and contains a chloro-substituted pyridine ring, a hydroxyazetidine moiety, and a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloronicotinic acid.
Esterification: The 5-chloronicotinic acid is then esterified using methanol and a suitable acid catalyst to form methyl 5-chloronicotinate.
Azetidine Introduction: The azetidine ring is introduced through a nucleophilic substitution reaction, where 3-hydroxyazetidine reacts with methyl 5-chloronicotinate under basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
作用機序
The mechanism of action of Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with active sites of enzymes, while the chloro-substituted pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the chloro and azetidine substitutions.
5-Chloronicotinic acid: Lacks the ester and azetidine groups but shares the chloro-substituted pyridine ring.
3-Hydroxyazetidine: Contains the azetidine ring but lacks the nicotinate moiety
Uniqueness
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyazetidine and chloro-substituted pyridine ring allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development .
特性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)8-2-6(11)3-12-9(8)13-4-7(14)5-13/h2-3,7,14H,4-5H2,1H3 |
InChIキー |
YIYXUIZUVGIFNX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
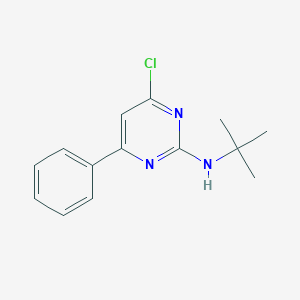

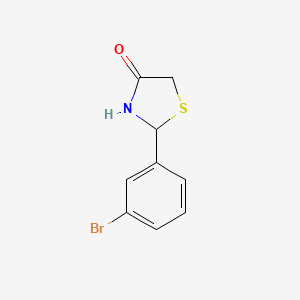
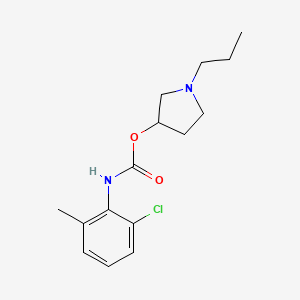
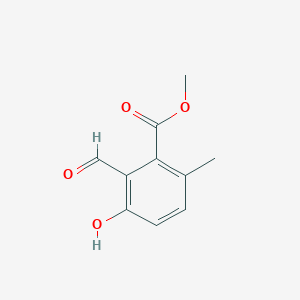
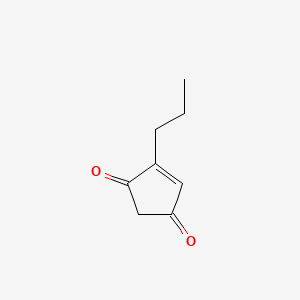

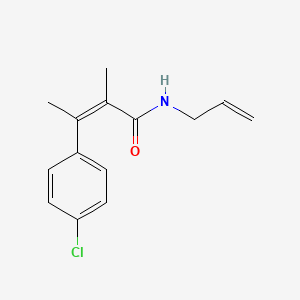
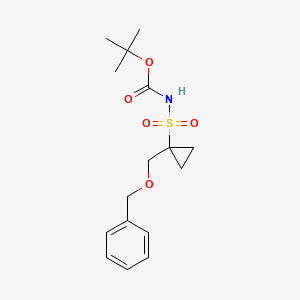
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
